molecular formula C17H17N3O4 B2791710 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one CAS No. 1172948-23-0

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one

Cat. No.: B2791710
CAS No.: 1172948-23-0
M. Wt: 327.34
InChI Key: PDABLAMERIOSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is a sophisticated chemical hybrid featuring a 1,2,4-oxadiazole heterocycle linked to a 2,3-dihydro-1,4-benzodioxin system via a pyrrolidin-2-one scaffold. The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, often employed in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties of lead compounds . This molecular architecture is designed for research applications, particularly in early-stage drug discovery, where its unique structure may be valuable for investigating novel therapeutic targets. The compound's core components suggest potential for diverse biological activity. The 1,2,4-oxadiazole moiety is a privileged structure in anticancer agent development, with derivatives demonstrating mechanisms including enzyme inhibition and receptor antagonism . Furthermore, the 2,3-dihydro-1,4-benzodioxin group is a valuable pharmacophore known to contribute to molecular recognition in various biological systems. Researchers may find this compound particularly useful for probing hedgehog signaling pathways, as structurally similar 1,2,4-oxadiazole derivatives have been investigated as Smoothened (Smo) antagonists . This reagent is provided as a high-purity material suitable for biological screening, structure-activity relationship (SAR) studies, and combinatorial chemistry applications. It is intended for use by qualified researchers in controlled laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-15-7-11(17-18-16(19-24-17)10-1-2-10)9-20(15)12-3-4-13-14(8-12)23-6-5-22-13/h3-4,8,10-11H,1-2,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDABLAMERIOSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

The compound belongs to a class of heterocyclic compounds characterized by the presence of an oxadiazole ring. The synthesis typically involves the reaction of cyclopropyl derivatives with oxadiazole precursors. Notably, studies have shown that the cyclopropyl moiety enhances the selectivity and potency of the resulting compounds against specific biological targets .

Pharmacological Profile

Recent studies have highlighted the compound's functionally selective activity as a M1 muscarinic receptor partial agonist , displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating disorders related to cholinergic signaling, such as Alzheimer's disease .

Anticancer Activity

The biological activity of oxadiazole derivatives has been extensively studied for anticancer properties. Research indicates that compounds containing the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to standard chemotherapeutics .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Comparison Drug
4-(3-Cyclopropyl...MCF-724.745-Fluorouracil
4-(3-Cyclopropyl...MDA-MB-23120.00Tamoxifen

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Oxadiazole derivatives have been shown to inhibit COX enzymes, which are pivotal in inflammatory processes. For example, one study reported that a related compound exhibited significant inhibition of COX-1 and COX-2 enzymes with IC50 values lower than that of Indomethacin, a standard anti-inflammatory drug .

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biomacromolecules, enhancing its interactions with target proteins. The oxadiazole ring plays a crucial role in mediating these interactions, contributing to the compound's pharmacological efficacy .

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

  • Study on Anticancer Activity : A recent investigation evaluated a series of oxadiazole derivatives against various cancer cell lines. The study found that certain compounds induced apoptosis in HL-60 cells while exhibiting low toxicity towards normal cells like WI-38 .
  • Anti-inflammatory Study : Another study focused on assessing the analgesic properties of oxadiazole-based compounds in animal models. The results indicated that these compounds provided significant pain relief compared to traditional analgesics .

Scientific Research Applications

Muscarinic Receptor Modulation

Recent studies indicate that derivatives of oxadiazole compounds, including those similar to the target compound, exhibit significant activity as muscarinic receptor modulators. Specifically, the cyclopropyloxadiazole derivative has been characterized as a functionally selective M1 partial agonist with antagonistic properties at M2 and M3 muscarinic receptors. This functionality suggests potential applications in treating disorders related to cholinergic signaling, such as Alzheimer's disease and other cognitive impairments .

Anticonvulsant Activity

The compound's structural features may also contribute to anticonvulsant activity. Research on related compounds has shown efficacy in preclinical seizure models, indicating that modifications to the oxadiazole framework can lead to enhanced anticonvulsant properties. Compounds with similar scaffolds have demonstrated effective inhibition in maximal electroshock and pentylenetetrazole seizure models . This positions the target compound as a candidate for further exploration in epilepsy treatment.

Drug Design and Development

The unique combination of the oxadiazole moiety with a pyrrolidinone structure provides a versatile scaffold for drug development. The ability to modify the cyclopropyl group allows for the optimization of pharmacokinetic properties and biological activity. The compound's potential as an M1 receptor modulator opens avenues for designing drugs targeting cognitive dysfunctions .

Synthesis of Novel Derivatives

The synthesis of 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one can serve as a foundation for creating a library of related compounds. By altering substituents on the oxadiazole or benzodioxin moieties, researchers can explore structure-activity relationships (SAR) that could lead to compounds with improved efficacy or reduced side effects.

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. Their incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been studied due to their ability to facilitate charge transport and enhance device performance. The cyclopropyl group may contribute to improved thermal stability and solubility in organic solvents .

Photonic Devices

Compounds containing oxadiazole derivatives are also being investigated for use in photonic devices due to their luminescent properties. The integration of such compounds into photonic circuits could lead to advancements in optical communication technologies.

Case Studies

Study Objective Findings
Study on Muscarinic AgonistsInvestigate the selectivity of M1 receptor agonistsIdentified compounds with high selectivity towards M1 receptors showed promise in enhancing cognitive function .
Anticonvulsant ScreeningEvaluate the efficacy of new derivativesCompounds similar to the target demonstrated significant anticonvulsant activity in various seizure models .
Organic Electronics ResearchAssess performance in OLEDsIncorporation of oxadiazole derivatives led to improved efficiency and stability in OLED applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Pyrazol- and Tetrazol-containing Heterocycles: Compounds like those in (e.g., 4i and 4j) share heterocyclic cores but differ in substituents. For example, pyrimidin-2(1H)-one derivatives prioritize hydrogen-bond donors, whereas the pyrrolidin-2-one in the target compound offers a more rigid, planar structure .

Oxadiazole Derivatives : Cyclopropyl-oxadiazole groups, as seen here, are less common than methyl- or phenyl-substituted oxadiazoles. The cyclopropyl group may reduce steric hindrance while enhancing metabolic stability compared to bulkier substituents.

Methodological Considerations in Similarity Analysis

Compound similarity assessments rely on:

  • Structural Fingerprinting : Tanimoto coefficients or graph-based methods to quantify overlap in functional groups.
  • Bioactivity Profiling: Assays comparing IC50 values against shared targets (e.g., kinase inhibition). As noted in , structurally similar compounds may exhibit divergent biological responses due to subtle differences in substituent geometry or electronic effects . For example, the cyclopropyl group in the target compound could alter binding kinetics compared to linear alkyl chains in quaternary ammonium compounds (as in ’s CMC studies) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, starting with cyclocondensation of nitrile derivatives with hydroxylamine to form the oxadiazole ring. Key steps include:

  • Cyclization : Use of DMF as a solvent at 80–100°C for 8–12 hours to promote oxadiazole formation .
  • Catalysis : Nickel perchlorate (1–2 mol%) can accelerate cyclization reactions, improving yield by 15–20% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates. Optimize solvent polarity to reduce byproduct formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) are essential for confirming the pyrrolidinone core and substituent positions. Look for characteristic shifts: ~δ 4.5–5.0 ppm (oxadiazole protons) and δ 170–175 ppm (carbonyl carbons) .
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient (60:40 to 90:10 over 15 min) to assess purity. Monitor for [M+H]+ ions matching the molecular weight (e.g., MW ~369.4 g/mol) .
  • XRD : Single-crystal X-ray diffraction (SHELXL software) resolves ambiguities in stereochemistry, particularly for the cyclopropyl and benzodioxin moieties .

Q. How can computational modeling predict the compound’s interactions with biological targets, and which software tools are validated for this purpose?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. Validate force fields (e.g., OPLS4) against known ligands with RMSD <2.0 Å .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (e.g., oxadiazole N-O groups with catalytic lysine residues) .

Advanced Research Questions

Q. What strategies can address low solubility and bioavailability in pharmacological testing, and how should formulation studies be designed?

  • Methodological Answer :

  • Co-solvent Systems : Test PEG-400/water (30:70) or cyclodextrin complexes (10% w/v) to enhance solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
  • In Vivo PK Studies : Use a split-plot design (e.g., 4 replicates per dose) with staggered sampling times (0.5, 2, 6, 24 h) to assess AUC and Cmax .

Q. How can researchers resolve discrepancies in crystallographic data, particularly for the cyclopropyl and oxadiazole moieties?

  • Methodological Answer :

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals. Compare Rint values before/after correction .
  • DFT Calculations : Validate bond lengths/angles (e.g., cyclopropyl C-C distances ~1.50 Å) using Gaussian09 with B3LYP/6-31G* basis set .

Q. What experimental designs are robust for studying the compound’s environmental fate and biodegradation pathways?

  • Methodological Answer :

  • Microcosm Studies : Use OECD 307 guidelines with soil/water systems (pH 6.5–7.5) under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS, targeting fragments like m/z 154.1 (benzodioxin cleavage) .
  • QSAR Modeling : Apply EPI Suite to predict log P (e.g., ~2.8) and biodegradation half-life (>60 days suggests persistence) .

Q. How should researchers evaluate the compound’s metabolic stability in hepatic microsomes, and what analytical techniques minimize false positives?

  • Methodological Answer :

  • Incubation Protocol : Use pooled human liver microsomes (1 mg/mL) with NADPH (1 mM) at 37°C. Quench with acetonitrile (1:2 v/v) at 0, 15, 30, 60 min .
  • HRMS Detection : Acquire data in positive ion mode (Resolution >70,000) to distinguish parent compound (m/z 369.1345) from metabolites (e.g., hydroxylation +15.9949 Da) .

Q. What challenges arise in asymmetric synthesis of the pyrrolidinone core, and how can chiral auxiliaries or catalysts improve enantiomeric excess (ee)?

  • Methodological Answer :

  • Chiral Resolution : Use (S)-5-(trityloxymethyl)-2-pyrrolidinone as a precursor. Recrystallize diastereomeric salts with L-tartaric acid (ee >95%) .
  • Organocatalysis : Apply proline-derived catalysts (10 mol%) in aldol reactions to set stereocenters. Monitor ee via chiral HPLC (Chiralpak IA column) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.